The synthesis of alteplase involves several key steps:
Alteplase has a complex molecular structure characterized by its glycoprotein nature. It contains several post-translational modifications, including glycosylation, which are crucial for its biological activity. The molecular weight of alteplase is approximately 59 kDa, and its isoelectric point is around 5.0, which influences its solubility and interaction with fibrin .
The three-dimensional structure of alteplase reveals that it has regions that specifically bind to fibrin, enhancing its thrombolytic activity by selectively activating plasminogen that is bound to fibrin clots rather than circulating plasminogen in the bloodstream .
Alteplase primarily catalyzes the conversion of plasminogen to plasmin in the presence of fibrin. The reaction can be summarized as follows:
This process initiates localized fibrinolysis at the site of the clot while minimizing systemic proteolysis, which helps reduce potential side effects associated with thrombolytic therapy .
The mechanism of action for alteplase involves several steps:
This fibrin-specific mechanism allows alteplase to effectively dissolve clots while minimizing damage to other proteins in circulation, making it a targeted therapeutic agent .
Alteplase appears as a white to off-white lyophilized powder that must be reconstituted before use. The reconstituted solution is colorless to pale yellow with a pH around 7.3 and an osmolality of approximately 215 mOsm/kg. Notably, alteplase does not contain any antibacterial preservatives and should be used within eight hours post-reconstitution if stored between 2–30°C .
Key properties include:
Alteplase is utilized in various clinical settings:
In addition to these primary uses, ongoing research explores its potential applications in other thrombotic conditions and its comparative efficacy against other thrombolytics like Tenecteplase .
Alteplase’s efficacy in clinical settings underscores its significance as a life-saving agent in thrombolytic therapy, demonstrating its role in modern medical practices aimed at managing acute vascular occlusions effectively.
Alteplase (recombinant tissue plasminogen activator, rt-PA) is a 527-amino acid glycoprotein with a molecular mass of ~65–70 kDa. Its domain architecture comprises five functional regions: N-terminal finger (F), epidermal growth factor (EGF), kringle 1 (K1), kringle 2 (K2), and a serine protease (P) domain [7]. The molecule contains three potential N-glycosylation sites (Asn117 in K1, Asn184 in K2, and Asn448 in P) and one O-fucosylation site (Thr61 in EGF) [2] [7]. Glycosylation at Asn117 is exclusively high-mannose type, while Asn184 and Asn448 carry complex-type glycans. The O-fucosylation in the EGF domain stabilizes its structure and acts as a secretion chaperone [2].
Table 1: Glycosylation Sites and Functional Impact in Alteplase
Site | Domain | Glycan Type | Functional Role |
---|---|---|---|
Asn117 | K1 | High-mannose | Mediates hepatic clearance via mannose receptor; deletion extends half-life |
Asn184 | K2 | Complex-type | Reduces fibrin affinity; steric hindrance of fibrin interactions |
Asn448 | P | Complex-type | Modulates enzymatic activity; influences plasminogen activation kinetics |
Thr61 (O-linked) | EGF | Fucose | Stabilizes EGF structure; facilitates protein folding and secretion |
Glycoengineering studies demonstrate that altering glycosylation patterns significantly impacts pharmacokinetics. Elimination of Asn117 glycosylation (e.g., via mutagenesis) reduces clearance by hepatic mannose receptors, extending plasma half-life from ~4 minutes to >20 minutes [2] [10]. Conversely, complex-type glycans at Asn184 impair fibrin specificity due to steric interference with fibrin binding [7].
Alteplase’s fibrin affinity is mediated by two primary domains: the finger (F) domain and kringle 2 (K2) domain. The F domain binds fibrin via hydrophobic pockets accommodating fibrin’s β-chain residues, while K2 interacts with C-terminal lysine residues on partially degraded fibrin through its lysine-binding site (LBS) [7] [10]. This dual binding enables high fibrin specificity, localizing plasminogen activation to thrombus sites.
Critical epitopes include:
Table 2: Functional Domains and Binding Motifs in Alteplase
Domain | Key Residues/Features | Binding Target | Functional Consequence |
---|---|---|---|
Finger (F) | Phe4, Leu6, Trp12 (hydrophobic groove) | Fibrin β-chain | Primary high-affinity fibrin binding; deletion eliminates >80% affinity |
Kringle 2 (K2) | Asp172, Arg181 (lysine-binding site) | Fibrin C-terminal lysine | Secondary fibrin interaction; enhances clot penetration |
Protease (P) | His322, Asp371, Ser478 (catalytic triad) | Plasminogen | Cleaves plasminogen to plasmin; fibrin-bound activation 100× faster than systemic |
Mutagenesis at K2 (Asn184) disrupts fibrin interactions, validating its role in clot-specific activity [3]. Engineered variants like mt-PA incorporate the GHRP peptide to compensate for F-domain deletion, restoring fibrin affinity [10].
Alteplase is produced via recombinant DNA technology in Chinese hamster ovary (CHO) cells, enabling mammalian-like glycosylation essential for functionality. The expression vector encodes the full-length 527-amino acid sequence under control of a strong promoter (e.g., CMV), with selection markers for stable transfection [2] [9]. Post-translational processing includes:
Alternative platforms include:
Table 3: Recombinant Production Systems for Alteplase and Variants
Expression System | Yield | Glycosylation Fidelity | Key Advantages/Limitations |
---|---|---|---|
CHO cells | 0.5–1 g/L | High (human-like) | Gold standard for clinical production; costly fermentation |
Pichia pastoris | 200–250 mg/L | Absent | Low cost; requires renaturation; reduced bioactivity |
Nicotiana benthamiana | 50 mg/kg FW | Partial | Rapid scale-up; plant-specific glycans may alter immunogenicity |
HEK293 (transient) | 5000 IU/mL | Moderate | Fast production for mutants; suboptimal for large-scale manufacturing |
Third-generation variants engineered through domain deletion, peptide insertion, or mutagenesis exhibit enhanced pharmacokinetic profiles:
Pharmacokinetic comparisons:
Table 4: Structural and Pharmacokinetic Comparison of Alteplase Variants
Parameter | Alteplase | Reteplase | Tenecteplase | mt-PA |
---|---|---|---|---|
Domains retained | F, EGF, K1, K2, P | K2, P | F, EGF, K1, K2, P | K2, P (+GHRP) |
Key mutations | None | None | T103N, N117Q, AAAA | AAAA |
Half-life (min) | 4–6 | 14–18 | 17–20 | 19–26 |
Clearance (mL/min) | 142.6 | ~30 | 50–70 | 3.8–5.9 |
Fibrin affinity | High | Low (5× reduced) | Moderate | High (GHRP-restored) |
PAI-1 resistance | Low | Low | High | High |
Domain truncation invariably reduces fibrin affinity (e.g., reteplase), while targeted mutations (e.g., KHRR296–299→AAAA in tenecteplase) mitigate serpin inhibition. Novel chimeric peptides like GHRP in mt-PA counterbalance affinity loss from domain deletion [10].
Compounds Mentioned
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: